N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine
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Overview
Description
N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine is a complex organic compound that features a unique imidazo[4,5-c]pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[4,5-c]pyrazole core, followed by functionalization to introduce the phenyl and ethanamine groups. The reaction conditions often involve the use of catalysts, such as palladium or nickel, and may require high temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazo[4,5-c]pyrazole ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the imidazo[4,5-c]pyrazole core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine involves its interaction with specific molecular targets. The imidazo[4,5-c]pyrazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like imidazole and its derivatives share structural similarities with the imidazo[4,5-c]pyrazole core.
Pyrazole derivatives: Pyrazole and its derivatives also exhibit similar chemical properties and biological activities.
Uniqueness
N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine is unique due to its specific substitution pattern and the presence of both imidazole and pyrazole moieties. This combination imparts distinct chemical and biological properties that are not observed in simpler imidazole or pyrazole derivatives .
Properties
IUPAC Name |
N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-10(19(2)3)11-5-7-12(8-6-11)14-17-13-9-16-20(4)15(13)18-14/h5-10H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVDMUUCRQSZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC3=C(N2)C=NN3C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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